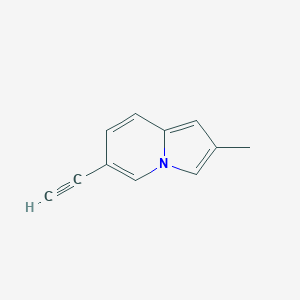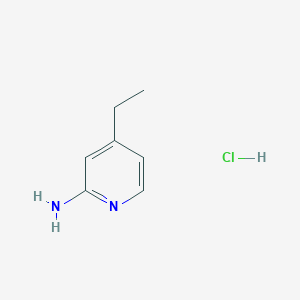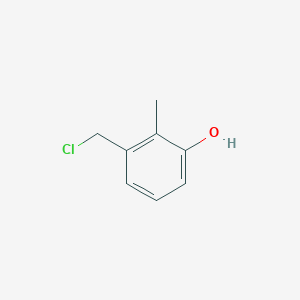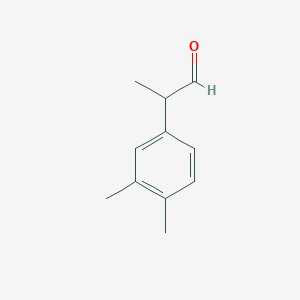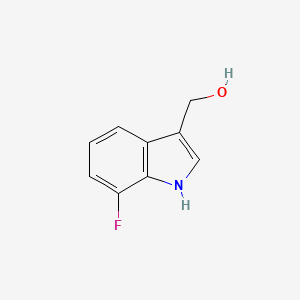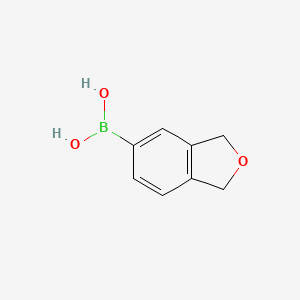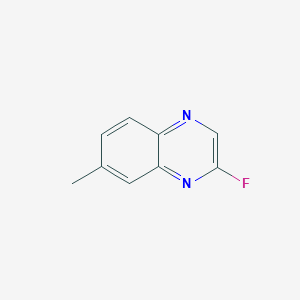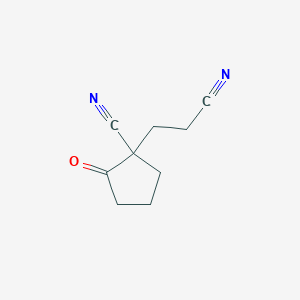
1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile is an organic compound with a unique structure that includes both a cyano group and a carbonyl group attached to a cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile typically involves the reaction of cyclopentanone with acrylonitrile under basic conditions. The reaction proceeds through a Michael addition, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include amines, alcohols, carboxylic acids, and various substituted derivatives.
科学研究应用
1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The carbonyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These interactions can affect biological pathways and chemical processes, making the compound useful in different applications.
相似化合物的比较
- 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole
- 2-Cyanoethyl diisopropylchlorophosphoramidite
- Nucleoside phosphoramidites
Uniqueness: 1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile is unique due to its combination of a cyano group and a carbonyl group within a cyclopentane ring. This structure imparts specific reactivity and properties that are distinct from other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
属性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
1-(2-cyanoethyl)-2-oxocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c10-6-2-5-9(7-11)4-1-3-8(9)12/h1-5H2 |
InChI 键 |
CFMYONIBMOUMMS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C(C1)(CCC#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopenta[b]indole](/img/structure/B15071945.png)
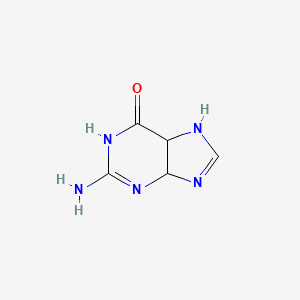

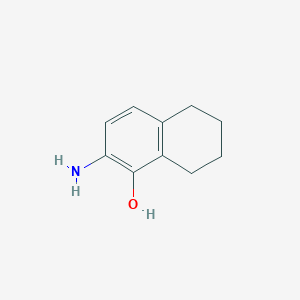
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
